

Introduction: The Architectural Significance of a Privileged Scaffold

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Compound of Interest

Compound Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

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The 1-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has garnered significant attention in the fields of synthetic and medicinal chemistry. Its unique three-dimensional structure, which confers specific steric and electronic properties, makes it a valuable scaffold for the design of novel therapeutic agents and a recurring motif in various natural products.[1][2] This constrained bicyclic system serves as an excellent platform for orienting functional groups in a precise spatial arrangement, enabling high-affinity interactions with biological targets.[3][4] This guide offers a comprehensive exploration of the 1-azabicyclo[3.3.1]nonane core, delving into its fundamental properties, conformational behavior, key synthetic strategies, and its proven utility in drug discovery.

Part 1: Core Physicochemical and Structural Properties

The foundational characteristics of the 1-azabicyclo[3.3.1]nonane scaffold dictate its behavior in both chemical reactions and biological systems. Its rigid structure is a key asset, reducing the entropic penalty upon binding to a target and providing a fixed framework for structure-activity relationship (SAR) studies.

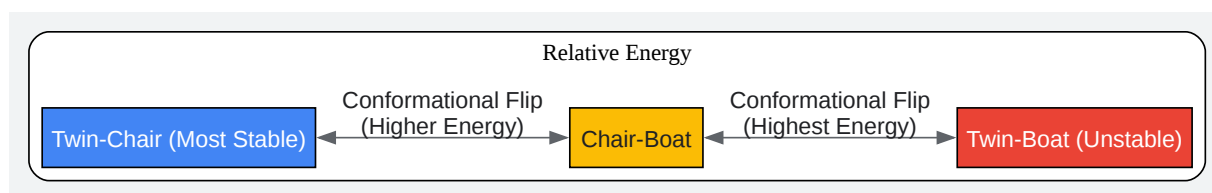
Physicochemical Data

A summary of the core scaffold's key properties provides a baseline for understanding its chemical identity.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N	PubChem[5]
Molecular Weight	125.21 g/mol	PubChem[5]
CAS Number	280-77-3	PubChem[5]
IUPAC Name	1-azabicyclo[3.3.1]nonane	PubChem[5]
Canonical SMILES	C1CC2CCCN(C1)C2	PubChem[5]
Topological Polar Surface Area	3.2 Å ²	PubChem[5]

Conformational Analysis: A Tale of Two Chairs

The bicyclo[3.3.1]nonane system, from which this scaffold is derived, can exist in several conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms.[6] For the unsubstituted 1-azabicyclo[3.3.1]nonane, the twin-chair conformation is overwhelmingly the most stable.[7] This preference is a result of minimizing torsional strain and non-bonded steric interactions. However, the introduction of substituents can shift this equilibrium. Bulky groups, particularly at the C3 or C7 positions, can introduce significant transannular steric strain (repulsion between atoms across the rings), potentially favoring a chair-boat conformation to alleviate this clash.[6] Understanding this conformational landscape is critical for drug design, as the spatial orientation of substituents dictates the molecule's ability to fit into a binding pocket.



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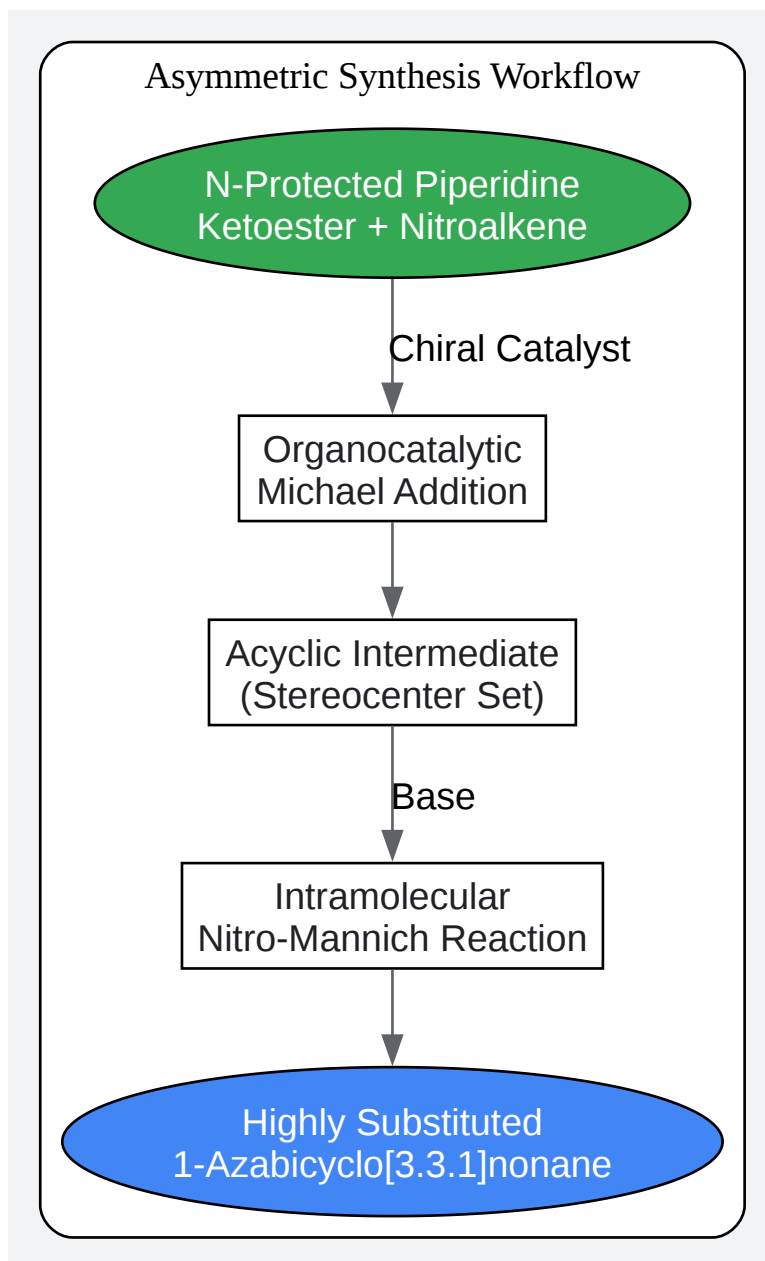
Caption: Conformational isomers of the 1-azabicyclo[3.3.1]nonane core.

Part 2: Synthesis of the 1-Azabicyclo[3.3.1]nonane Core

The construction of the 1-azabicyclo[3.3.1]nonane scaffold is a non-trivial synthetic challenge that has been addressed through various elegant strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Common approaches include intramolecular cyclizations, such as the Mannich reaction, and tandem reactions that form the bicyclic system in a highly controlled manner.^[2]

Key Synthetic Methodology: Asymmetric Organocatalytic Synthesis

A powerful and modern approach involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. This strategy allows for the stereoselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.^[1] The causality behind this approach lies in the precise control exerted by the chiral organocatalyst, which sets the stereochemistry in the initial Michael addition. This stereocenter then directs the subsequent intramolecular cyclization, leading to a product with high diastereomeric and enantiomeric purity.



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Caption: Workflow for stereoselective synthesis of the scaffold.

Experimental Protocol: Stereoselective Synthesis of a 1-Isomorphan Derivative

The following protocol is adapted from a reported enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.[1]

Objective: To synthesize a 1-azabicyclo[3.3.1]nonane derivative with high stereocontrol.

Materials:

- N-Boc-4-piperidone
- Methyl cyanoacetate
- Nitroalkene
- Chiral squaramide catalyst
- Potassium carbonate (K_2CO_3)
- Dichloromethane (DCM)
- Methanol (MeOH)

Methodology:

- Step 1: Synthesis of the Piperidine Ketoester (Michael Donor):
 - Rationale: This step prepares one of the key starting materials. The N-Boc protecting group is chosen for its stability under the reaction conditions and ease of removal later.
 - To a solution of N-Boc-4-piperidone and methyl cyanoacetate in DCM, add a catalytic amount of a base (e.g., piperidine) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting piperidine ketoester by column chromatography.
- Step 2: Organocatalytic Michael Addition:
 - Rationale: This is the key stereochemistry-defining step. The chiral squaramide catalyst creates a chiral environment, forcing the addition to occur from a specific face, resulting in high enantioselectivity.
 - In a dry flask under an inert atmosphere, dissolve the piperidine ketoester, the chosen nitroalkene, and the chiral squaramide catalyst (typically 10 mol%) in a suitable solvent

like toluene.

- Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48 hours. Monitor progress by TLC or LC-MS.
- Step 3: Intramolecular Nitro-Mannich Cyclization:
 - Rationale: Upon formation of the Michael adduct, a weak base is added to promote the intramolecular cyclization. The existing stereocenter directs the formation of the new ring, ensuring high diastereoselectivity.
 - Once the Michael addition is complete, add a mild base such as potassium carbonate (K_2CO_3).
 - Stir the mixture until the cyclization is complete. This step forms the second ring of the bicyclic system.
- Step 4: Workup and Purification:
 - Rationale: Standard procedures to isolate and purify the final product.
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized 1-azabicyclo[3.3.1]nonane. This synthesis can achieve up to 98% enantiomeric excess and >99:1 diastereomeric ratio.^[1]

Part 3: The 1-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The rigid, three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an archetypal "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets by presenting appended functional

groups in defined spatial vectors. Its derivatives have demonstrated a wide spectrum of biological activities.[2][3]

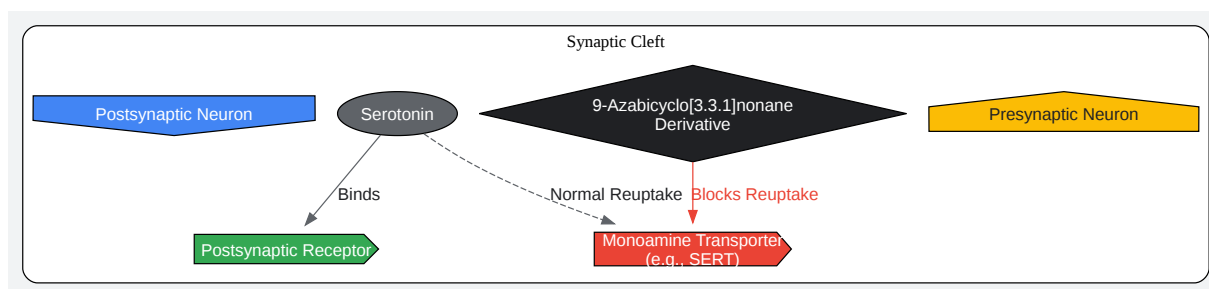
Biological Activities and Therapeutic Applications

Derivatives of this scaffold have been investigated for a range of therapeutic uses, highlighting its versatility.

Therapeutic Area	Specific Target/Activity	Example Application	References
Metabolic Disorders	GPR119 Agonist	Potent, orally active agents for lowering blood glucose in type 2 diabetes.	[8]
Central Nervous System (CNS)	Monoamine Reuptake Inhibitor	Treatment of depression and other neurological disorders.	[9]
Infectious Diseases	Antiprotozoal Activity	Hybrids with pyrimidine show activity against protozoan parasites.	[10]
Oncology	Cytotoxicity	Derivatives have shown strong cytotoxicity against human cancer cell lines.	[2]
Alkaloid Synthesis	Core of Macroline Alkaloids	Serves as the signature core for a class of complex natural products.	[11]

Mechanism of Action: Case Study of a Monoamine Reuptake Inhibitor

Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent inhibitors of monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[9] The scaffold acts as a rigid anchor that positions aryl ether or aryl amine side chains to effectively block the binding site of neurotransmitter transporters (SERT, NET, DAT) on the presynaptic neuron. This blockage increases the concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission, which is the therapeutic basis for treating depression.



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Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Outlook

The 1-azabicyclo[3.3.1]nonane scaffold is a testament to the power of rigid, three-dimensional structures in chemical and biological sciences. Its well-defined conformational preferences provide a reliable platform for rational drug design, while modern synthetic methods have made its complex and highly functionalized derivatives more accessible.[1] From its role in CNS disorders to metabolic diseases and natural product synthesis, the scaffold's utility is vast and continually expanding.[9][11] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring new biological targets, and leveraging the

scaffold's unique architecture to create novel catalysts and materials. The 1-azabicyclo[3.3.1]nonane core remains a structure of high interest, promising further discoveries at the interface of chemistry and medicine.

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